2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Overview
Description
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various enzymes and receptors . For instance, some thiazole derivatives have shown inhibitory activities against cyclooxygenase (COX) enzymes .
Mode of Action
Thiazole derivatives have been reported to exert their effects via various mechanisms, such as kinase inhibition, induction of apoptosis, and dna interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, including those involving cox enzymes .
Pharmacokinetics
The qikprop module was used for adme-t analysis for some thiazole carboxamide derivatives .
Result of Action
Some thiazole derivatives have shown inhibitory activities against cox enzymes .
Action Environment
The storage temperature for the compound is typically room temperature .
Biochemical Analysis
Biochemical Properties
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is particularly significant under ischemic-like conditions, where it helps improve neuronal tolerance to stress.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to enhance the O-GlcNAcylation of mitochondrial proteins, which in turn improves mitochondrial homeostasis and bioenergy production . This enhancement is crucial for the survival of neuronal cells under stress conditions, such as ischemia.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances the O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification improves mitochondrial homeostasis and bioenergy production, thereby providing neuroprotection under ischemic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability and continues to enhance mitochondrial protein O-GlcNAcylation over extended periods, contributing to sustained neuroprotection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances mitochondrial protein O-GlcNAcylation and improves neuronal tolerance to ischemia . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in enhancing O-GlcNAcylation of mitochondrial proteins indicates its involvement in metabolic pathways that link nutrient availability to cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical and cellular effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it enhances the O-GlcNAcylation of mitochondrial proteins . This subcellular localization is crucial for its role in improving mitochondrial homeostasis and bioenergy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as iodine or bromine. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures.
Another method involves the use of 2-aminothiophenol and 4-methoxybenzaldehyde, which are cyclized under microwave irradiation and solvent-free conditions to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different functional groups.
Scientific Research Applications
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in synthetic chemistry.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable complexes with metals is of particular interest in this field.
Comparison with Similar Compounds
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid or 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid share the thiazole ring structure but differ in their substituents. These differences can lead to variations in their chemical reactivity and biological activity.
Benzothiazole Derivatives: Compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have a similar structure but with an additional benzene ring fused to the thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBLFOXWCGIRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377021 | |
Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-80-2 | |
Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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